![molecular formula C19H14ClNO2 B5788137 N-(2-chlorophenyl)-2-phenoxybenzamide](/img/structure/B5788137.png)
N-(2-chlorophenyl)-2-phenoxybenzamide
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Overview
Description
N-(2-chlorophenyl)-2-phenoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chlorophenyl group and a phenoxy group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-phenoxybenzamide typically involves the reaction of 2-chlorobenzoic acid with phenol in the presence of a dehydrating agent such as thionyl chloride to form 2-chlorophenyl benzoate. This intermediate is then reacted with aniline to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
Medicinal Chemistry
N-(2-chlorophenyl)-2-phenoxybenzamide is being explored for its therapeutic potential in various diseases. Its structure allows it to interact with specific enzymes and receptors, making it a candidate for drug development.
- Antimicrobial Activity : Preliminary studies have indicated that this compound exhibits significant antimicrobial properties against several bacterial strains. For instance, it has been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 16 µg/mL.
- Anticancer Properties : Research suggests that this compound may induce apoptosis in cancer cells. Studies have shown that it can modulate cell signaling pathways involved in cancer progression, making it a promising candidate for anticancer therapies.
The biological activity of this compound has been documented in various studies:
- Mechanism of Action : The compound interacts with specific molecular targets, potentially altering enzyme activities or receptor functions. This interaction is crucial for its efficacy in therapeutic applications.
- Case Study Data : A study demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) against Pseudomonas aeruginosa of 64 µg/mL, indicating its potential as an antimicrobial agent.
Antimicrobial Activity Data
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 16 µg/mL | |
Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity Overview
Research indicates that the compound may induce apoptosis through the following mechanisms:
- Modulation of signaling pathways
- Inhibition of specific enzymes involved in cell proliferation
Future Research Directions
Ongoing research is focused on:
- Further elucidating the mechanisms of action
- Exploring structural modifications to enhance efficacy
- Conducting clinical trials to assess therapeutic potential
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-phenoxybenzamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- 2-chloro-N-((2-chlorophenyl)carbamoyl)benzamide
Uniqueness
N-(2-chlorophenyl)-2-phenoxybenzamide is unique due to the presence of both a chlorophenyl and a phenoxy group, which can impart distinct chemical and biological properties
Biological Activity
N-(2-chlorophenyl)-2-phenoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive review of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit activity against various bacterial strains, with a notable effectiveness against Gram-positive bacteria. The mechanism underlying this activity is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity, leading to cell lysis.
Anticancer Properties
The compound has also demonstrated promising anticancer activity. In vitro studies reveal that this compound induces apoptosis in cancer cell lines, including breast and lung cancer cells. The compound appears to activate caspase pathways, which are crucial for programmed cell death.
Case Study: Breast Cancer Cell Lines
In a study examining the effects on MDA-MB-231 breast cancer cells, this compound showed an IC50 value of 5.24 µM, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin.
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties. It reduces the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages. This effect is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases.
The biological activity of this compound is mediated through various molecular targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Receptor Modulation : It may interact with nuclear receptors and transcription factors that regulate gene expression related to inflammation and cell proliferation.
- Cell Cycle Arrest : In cancer cells, it induces G1/S phase arrest, preventing cell division.
Structure-Activity Relationships (SAR)
The structure of this compound plays a critical role in its biological activity. Substituents on the phenoxy and benzamide moieties significantly affect potency and selectivity:
Compound Derivative | IC50 (µM) | Selectivity Index |
---|---|---|
This compound | 5.24 | High |
4-Fluorophenoxy derivative | 0.4134 | 316.9 |
4-Acetamidophenoxy derivative | 1.012–1.146 | 127.1–62.93 |
These findings suggest that modifications to the phenoxy group can enhance biological efficacy while maintaining low cytotoxicity.
Recent Studies
A study published in Medicinal Chemistry Research explored various derivatives of phenoxybenzamides, noting that compounds with electron-withdrawing groups at specific positions exhibited enhanced antiplasmodial activity against Plasmodium falciparum, indicating potential applications in malaria treatment .
Future Directions
Research is ongoing to explore the potential of this compound as a lead compound for drug development against various diseases, including cancer and infectious diseases. Structural modifications aimed at optimizing its pharmacokinetic properties are also being investigated.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO2/c20-16-11-5-6-12-17(16)21-19(22)15-10-4-7-13-18(15)23-14-8-2-1-3-9-14/h1-13H,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFJWHWSQBSFGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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